molecular formula C23H34N4O4 B2891407 ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 337920-21-5

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2891407
CAS No.: 337920-21-5
M. Wt: 430.549
InChI Key: AMLBZKLECZTCKX-FXBPSFAMSA-N
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Description

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with cyclohexylamine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]propanoate
  • Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]butanoate

Uniqueness

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl (Z)-3-(cyclohexylcarbamoylamino)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4/c1-3-31-22(28)17-21(25-23(29)24-18-7-5-4-6-8-18)27-15-13-26(14-16-27)19-9-11-20(30-2)12-10-19/h9-12,17-18H,3-8,13-16H2,1-2H3,(H2,24,25,29)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBZKLECZTCKX-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(NC(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/NC(=O)NC1CCCCC1)\N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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